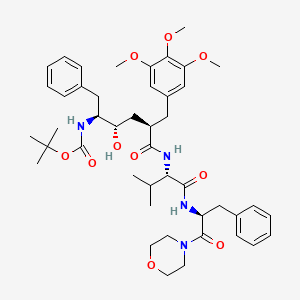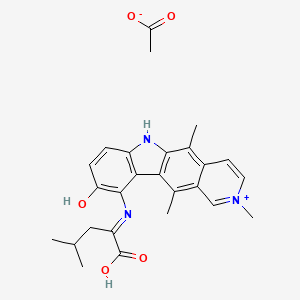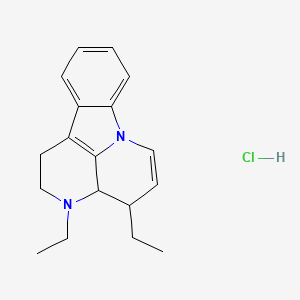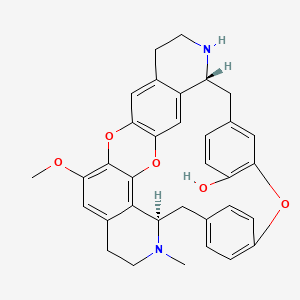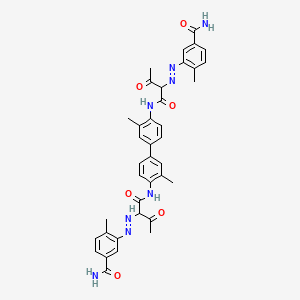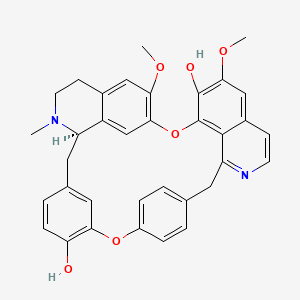
Racemosinine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemosinine B is a bisbenzylisoquinoline alkaloid isolated from the roots of Cyclea racemosa. This compound is part of a group of naturally occurring alkaloids known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of racemosinine B involves multiple steps, typically starting with the extraction of the compound from natural sources such as the roots of Cyclea racemosa. The extraction process often employs chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for bisbenzylisoquinoline alkaloids involve the use of organic solvents and chromatographic purification.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve the use of high-performance liquid chromatography (HPLC) and other advanced chromatographic methods to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Racemosinine B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Racemosinine B has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential cytotoxic effects on cancer cells and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of racemosinine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cell signaling pathways related to inflammation and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isotetrandrine
- Curine
- Tetrandrine
Uniqueness
Racemosinine B is unique among bisbenzylisoquinoline alkaloids due to its specific chemical structure and biological activity profile. While similar compounds like isotetrandrine and curine also exhibit biological activities, this compound’s distinct molecular configuration may confer unique therapeutic properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
1236805-09-6 |
|---|---|
Formule moléculaire |
C35H32N2O6 |
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
(1R)-20,25-dimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaene-6,21-diol |
InChI |
InChI=1S/C35H32N2O6/c1-37-13-11-22-17-30(40-2)31-19-25(22)27(37)15-21-6-9-28(38)29(16-21)42-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(41-3)34(39)35(33)43-31/h4-10,12,16-19,27,38-39H,11,13-15H2,1-3H3/t27-/m1/s1 |
Clé InChI |
PWVLBPQSZKHZHU-HHHXNRCGSA-N |
SMILES isomérique |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
SMILES canonique |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



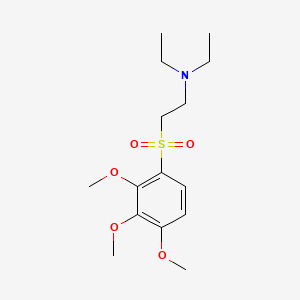

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
